3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
Overview
Description
“3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It contains several functional groups including a carboxamide group, a pyridine ring, and a trifluoromethyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring fused with a thiophene ring, a trifluoromethyl group attached to the pyridine ring, and a carboxamide group attached to the pyridine ring .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-deficient nature of the pyridine ring and the electron-withdrawing effect of the trifluoromethyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxamide group could potentially allow for hydrogen bonding, influencing its solubility properties .Mechanism of Action
Target of Action
Compounds with similar structures, such as thieno[2,3-b]pyridines, have been synthesized for π-conjugated polymers .
Mode of Action
It’s known that thieno[2,3-b]pyridines can form resonance-assisted hydrogen bonds (rahbs) in their structure . These RAHBs and weak intramolecular noncovalent interactions enable a rigid co-planar structure, extended π-conjugation, and a tight lamella arrangement in the solid state .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of π-conjugated polymers , which suggests potential involvement in electron transfer processes.
Result of Action
Compounds with similar structures have shown promising results in anti-cancer activity against various human cancer cell lines .
Action Environment
The stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2OS2/c14-13(15,16)6-4-8-10(18-5-6)9(7-2-1-3-20-7)11(21-8)12(17)19/h1-5H,(H2,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFCVIFIFYOWBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001158812 | |
Record name | 3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001158812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478080-14-7 | |
Record name | 3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478080-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001158812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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